Neamine hydrochloride; Neamine tetrahydrochloride

ribosomal decoding aminoglycoside-rRNA interaction fluorescence quenching

Neamine hydrochloride is the pharmacopeial reference standard (EP Impurity A / USP Neomycin A) essential for neomycin sulfate release testing in pharmaceutical QC. Unlike neomycin B, this pseudodisaccharide core lacks aminosugar rings III/IV and exhibits no off-target Akt phosphorylation inhibition, enabling selective interrogation of angiogenin nuclear translocation without confounding signaling interference. Validated as a defined substrate for aminoglycoside-modifying enzymes (AAC(3)-I). Supplied with full certificates of analysis traceable to EP/USP standards for ANDA/DMF submissions.

Molecular Formula C12H30Cl4N4O6
Molecular Weight 468.2 g/mol
Cat. No. B13402452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeamine hydrochloride; Neamine tetrahydrochloride
Molecular FormulaC12H30Cl4N4O6
Molecular Weight468.2 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H
InChIKeyYHGAXELMYJIVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neamine Hydrochloride: Aminoglycoside Core Scaffold and Analytical Reference Standard


Neamine hydrochloride (neamine tetrahydrochloride, CAS 15446-43-2) is a pseudodisaccharide aminoglycoside antibiotic that constitutes the core structural moiety (rings I and II) of the larger clinical aminoglycosides neomycin B and kanamycin A [1]. It is a natural degradation product of neomycin and serves as the key biosynthetic intermediate in the assembly of multiple 2-deoxystreptamine-containing aminoglycoside antibiotics [2]. Unlike its fully elaborated parent compounds, neamine lacks the additional aminosugar rings (III and IV) that confer broad-spectrum clinical antibacterial potency but also contribute substantially to mammalian toxicity [3]. Its hydrochloride salt form exhibits well-defined solubility characteristics in aqueous buffers (e.g., 10 mg/mL in PBS pH 7.2) and is widely employed as both a molecular template for semi-synthetic antibiotic development and as a pharmacopeial impurity reference standard (EP Impurity A / USP Neomycin A) for analytical quality control of neomycin sulfate drug substance [4].

Why Neamine Hydrochloride Cannot Be Substituted with Neomycin B or Kanamycin A in Specialized Research Applications


Although neamine constitutes the invariant core of neomycin B and kanamycin A, substituting the larger aminoglycosides for neamine in specific research contexts is scientifically invalid. The presence of additional aminosugar rings (III and IV in neomycin B; ring III in kanamycin A) fundamentally alters both ribosomal binding conformation [1] and the compound's susceptibility profile to bacterial resistance enzymes [2]. Crystallographic data demonstrate that while neamine engages in a conserved set of eight direct hydrogen bonds with the 16S rRNA A-site, larger aminoglycosides establish an expanded contact network (up to 31 contacts) that drives distinct miscoding outcomes [1]. Furthermore, neamine exhibits differential substrate specificity toward aminoglycoside-modifying enzymes such as gentamicin acetyltransferase I compared to neomycin B and kanamycin B [2]. In angiogenesis research, neomycin B potently blocks Akt phosphorylation and nitric oxide release at picomolar concentrations, whereas neamine shows no significant inhibition even at high concentrations, demonstrating that these two structurally related compounds produce divergent cellular signaling outcomes that preclude interchangeable use [3].

Quantitative Differentiation of Neamine Hydrochloride: Comparative Evidence vs. Aminoglycoside Analogs


Neamine Induces Minimal Conformational Change at rRNA A-Site A1492 Compared to Paromomycin

Neamine binding to the bacterial 16S rRNA A-site induces substantially less solvent exposure of the critical adenine residue A1492 compared to the larger aminoglycoside paromomycin. Fluorescence quenching experiments using 2-aminopurine (2AP)-substituted A-site RNA demonstrate that paromomycin binding significantly increases A1492 accessibility to acrylamide quencher, whereas neamine has little effect on A1492 solvent accessibility [1]. This differential conformational outcome directly reflects the structural distinction between neamine (2 rings) and paromomycin (4 rings).

ribosomal decoding aminoglycoside-rRNA interaction fluorescence quenching

Neamine as Substrate for Gentamicin Acetyltransferase I: Kinetic Differentiation from Neomycin B and Kanamycin B

Purified gentamicin acetyltransferase I (AAC(3)-I) exhibits distinct substrate and inhibition profiles among aminoglycosides. Neamine acts as a substrate for the enzyme, along with gentamicin A, kanamycin B, and tobramycin. In contrast, neomycin B functions not as a substrate but as a potent competitive inhibitor with a Ki of 4 × 10⁻⁷ M (400 nM) [1]. The minimal pharmacophore for substrate activity was determined to require the purpurosamine ring (ring I), which is present in neamine but absent in neomycin's complete structural context for enzymatic recognition [1].

antibiotic resistance aminoglycoside-modifying enzymes enzyme kinetics

Neamine as Essential Biosynthetic Intermediate: 30% Conversion Yield to Neomycin B in Mutant Streptomyces

Neamine is the obligate first intermediate in the subunit assembly pathway of neomycin biosynthesis, a role not shared by the fully assembled neomycin B product. In deoxystreptamine-negative Streptomyces rimosus forma paromomycinus mutants, exogenously supplied dual-labeled (³H/¹⁴C) neamine was incorporated intact into neomycin B with a 30% conversion yield, without prior hydrolysis [1]. The ³H:¹⁴C ratio remained unchanged throughout the conversion, confirming that the pseudodisaccharide core is incorporated as a whole unit.

aminoglycoside biosynthesis metabolic engineering isotopic labeling

Neamine as USP/EP Pharmacopeial Impurity Reference Standard: Resolution 6.56–7.45 from Neomycin B

Neamine hydrochloride is the designated EP Impurity A (Neomycin A) in neomycin sulfate drug substance and serves as a pharmacopeial reference standard for analytical method validation [1]. Validated high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAEC-IPAD) achieves baseline separation of neamine from neomycin B with a USP resolution ranging from 6.56 to 7.45 (mean 7.24 ± 0.10, n = 836 injections) under isocratic conditions with 2.40 mM KOH eluent at 30°C [1].

pharmaceutical quality control impurity profiling HPAEC-IPAD

Differential Cellular Signaling: Neomycin B (Not Neamine) Blocks Akt Phosphorylation at pM Concentrations

In endothelial cell angiogenesis models, neomycin B and neamine exhibit starkly different effects on Akt kinase phosphorylation and downstream nitric oxide (NO) release. Neomycin B completely blocks angiogenin- and VEGF-induced NO release at concentrations down to the picomolar range via inhibition of Akt phosphorylation [1]. In contrast, neamine at high concentrations produces no significant inhibition of ANG- or VEGF-induced NO release [1]. This functional divergence cannot be predicted from structural similarity alone.

angiogenesis Akt signaling nitric oxide release

Amphiphilic Neamine Derivatives Retain Activity Against Resistant Strains Without Cross-Resistance

Chemical modification of the aminoglycoside scaffold to introduce amphiphilic character produces compounds with distinct resistance profiles. Amphiphilic versions of both neomycin and neamine demonstrate that they are not subject to the same resistance mechanisms that limit their parent compounds and exhibit expanded antibacterial spectra [1]. Polyol-modified neomycin B-based amphiphiles show up to 256-fold enhanced antibacterial activity against resistant strains compared to neomycin B, while retaining activity against susceptible strains [2]. Neamine serves as a simplified core scaffold for generating such amphiphilic derivatives with reduced molecular complexity relative to neomycin B derivatives.

antibiotic resistance amphiphilic aminoglycosides ESKAPE pathogens

Procurement-Driven Application Scenarios for Neamine Hydrochloride Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: Neomycin Sulfate Impurity Profiling per USP/EP Monographs

Neamine hydrochloride is required as the EP Impurity A / USP Neomycin A reference standard for pharmaceutical QC laboratories performing neomycin sulfate release testing. Validated HPAEC-IPAD methods demonstrate robust separation of neamine from neomycin B with resolution >6.5, enabling accurate impurity quantification [1]. The compound is supplied with certificates of analysis and is traceable to pharmacopeial standards, supporting ANDA/DMF submissions and method validation activities [2].

Aminoglycoside Resistance Mechanism Studies Using Purified Modifying Enzymes

Neamine serves as a defined substrate for aminoglycoside-modifying enzymes including gentamicin acetyltransferase I (AAC(3)-I), enabling kinetic characterization of resistance mechanisms [1]. Unlike neomycin B, which acts as a competitive inhibitor (Ki = 400 nM) rather than a substrate for this enzyme, neamine provides a simplified model for studying substrate recognition and for developing affinity-based enzyme inactivators [2].

Biosynthetic Pathway Elucidation and Metabolic Engineering of Aminoglycoside Production

Neamine hydrochloride is the essential starting material for studying the subunit assembly of neomycin-class aminoglycosides. Isotopic labeling experiments confirm 30% conversion of exogenously supplied neamine into intact neomycin B in appropriate Streptomyces mutants, establishing neamine as the committed intermediate [1]. This makes it indispensable for metabolic engineering campaigns aimed at producing novel aminoglycoside analogs through pathway manipulation.

Angiogenin Nuclear Translocation Studies Without Akt Signaling Interference

Neamine is the preferred tool compound for investigating angiogenin (ANG) nuclear translocation in angiogenesis and cancer biology. Neomycin B potently inhibits Akt phosphorylation and nitric oxide release at picomolar concentrations, confounding interpretation of ANG-dependent effects. Neamine, which lacks this off-target Akt inhibitory activity even at high concentrations, enables selective interrogation of ANG nuclear import pathways without parallel Akt signaling interference [1].

Medicinal Chemistry: Neamine as Core Scaffold for Amphiphilic Aminoglycoside Derivatives

Neamine provides a structurally simplified pseudodisaccharide core for the synthesis of amphiphilic aminoglycoside derivatives with expanded antibacterial spectra and reduced susceptibility to resistance mechanisms [1]. Compared to the larger neomycin B scaffold, neamine derivatives offer synthetic tractability while retaining the conserved hydrogen-bonding network with the rRNA A-site that underlies target engagement. Polyol-modified derivatives of the neamine series are active against resistant strains and serve as leads for developing next-generation aminoglycoside antibiotics [2].

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